

Application Notes and Protocols: Sulfo DBCO-UBQ-2 Labeling

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Compound of Interest

Compound Name: Sulfo DBCO-UBQ-2

Cat. No.: B15551610

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Introduction

Sulfo DBCO-UBQ-2 is a specialized chemical probe used in bioconjugation and fluorescence-based assays.^[1] It incorporates three key functional components: a Sulfo-DBCO group for copper-free click chemistry, a UBQ-2 dark quencher, and a sulfo group to enhance aqueous solubility.^{[1][2]} The dibenzocyclooctyne (DBCO) moiety allows for a highly efficient and bioorthogonal reaction with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).^{[3][4]} This reaction is ideal for biological systems as it proceeds under mild, aqueous conditions without the need for a cytotoxic copper catalyst.^{[3][5][6]}

The UBQ-2 component is a polyaromatic-azo dark quencher, which effectively absorbs fluorescence in the 560-670 nm range without emitting its own.^[1] This property makes it an excellent partner for fluorophores in this spectral range for applications such as Förster Resonance Energy Transfer (FRET) assays and the development of activatable probes.^[1] The integrated sulfo group ensures the reagent is water-soluble, simplifying its use in common biological buffers.^{[1][7][8]}

These application notes provide an overview of the recommended buffer conditions and detailed protocols for labeling azide-modified biomolecules with **Sulfo DBCO-UBQ-2**.

Data Summary: Recommended Buffer and Reaction Conditions

The efficiency of the SPAAC reaction is influenced by several factors including pH, temperature, and buffer composition. The following table summarizes the recommended conditions for successful labeling of azide-modified biomolecules with **Sulfo DBCO-UBQ-2**, based on established principles of copper-free click chemistry.

Parameter	Recommendation	pH Range	Key Considerations	Citations
Reaction Buffer	Phosphate-Buffered Saline (PBS)	7.0 - 7.4	Widely compatible and maintains physiological pH. Avoid buffers containing azides.	[9][10][11]
HEPES	7.0 - 7.5	A non-amine, non-phosphate buffer suitable for click chemistry.	[9][12]	
Borate Buffer	8.0 - 8.5	Can be used, particularly if subsequent purification steps are sensitive to phosphates.	[9][13]	
Reagent Molar Ratio	1.5 to 5-fold molar excess of Sulfo DBCO-UBQ-2 to azide-modified biomolecule.	N/A	A higher excess can increase reaction speed but may require more rigorous purification.	[9][14]

Reaction Temperature	4°C to 37°C	N/A	Lower temperatures (4°C) require longer incubation times, while higher temperatures (25-37°C) accelerate the reaction.	[9][10][13]
Incubation Time	2 to 12 hours	N/A	Dependent on temperature, concentration, and reactivity of the specific azide. Reactions can be incubated overnight at 4°C.	[9][10][11]
Solvent for Stock	Anhydrous DMSO or DMF	N/A	Prepare stock solutions immediately before use as DBCO reagents can be moisture-sensitive.	[9][13]
Quenching	Not typically required for SPAAC.	N/A	The reaction is highly specific. Purification is performed to remove excess, unreacted reagent.	[9][14]

Experimental Protocols

Protocol 1: General Labeling of an Azide-Modified Protein with **Sulfo DBCO-UBQ-2**

This protocol describes a general method for conjugating **Sulfo DBCO-UBQ-2** to a protein that has been previously functionalized with an azide group (e.g., through metabolic labeling with an azide-containing amino acid).

Materials:

- Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
- **Sulfo DBCO-UBQ-2**
- Anhydrous Dimethylsulfoxide (DMSO)
- Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
- Desalting columns or dialysis equipment for purification

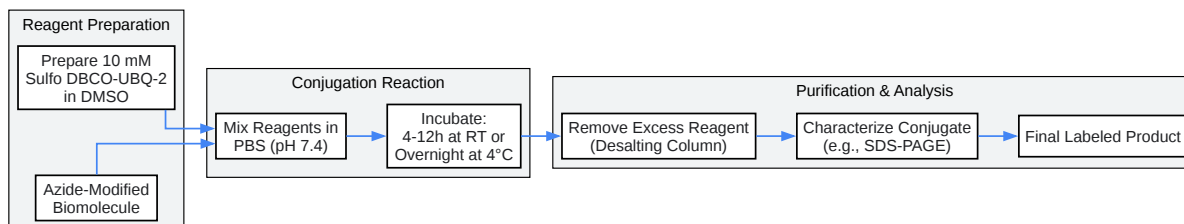
Procedure:

- Reagent Preparation:
 - Allow the vial of **Sulfo DBCO-UBQ-2** to equilibrate to room temperature before opening to prevent moisture condensation.[13]
 - Prepare a 10 mM stock solution of **Sulfo DBCO-UBQ-2** in anhydrous DMSO. This stock solution should be prepared fresh.[9]
- Reaction Setup:
 - Prepare the azide-modified protein in the Reaction Buffer at a known concentration.
 - Add the **Sulfo DBCO-UBQ-2** stock solution to the protein solution to achieve a final 1.5 to 5-fold molar excess of the DBCO reagent.[9]
 - Note: The final concentration of DMSO in the reaction mixture should ideally be kept below 20% to maintain protein stability.[11]

- Incubation:
 - Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.[9] For faster kinetics, the reaction can be incubated at 37°C for 2-4 hours. [9][13]
- Purification:
 - Following incubation, remove the excess unreacted **Sulfo DBCO-UBQ-2** reagent.
 - This can be achieved using a desalting column (spin or gravity-flow) or through dialysis against an appropriate buffer (e.g., PBS, pH 7.4).[9]
- Characterization and Storage:
 - Confirm the conjugation via SDS-PAGE, where the labeled protein should exhibit a higher molecular weight.
 - The concentration of the labeled protein can be determined using a standard protein assay.
 - Store the purified DBCO-UBQ-2-labeled protein at 4°C or -20°C. Avoid buffers containing azides for long-term storage.[13]

Visualizations

Experimental Workflow for Labeling

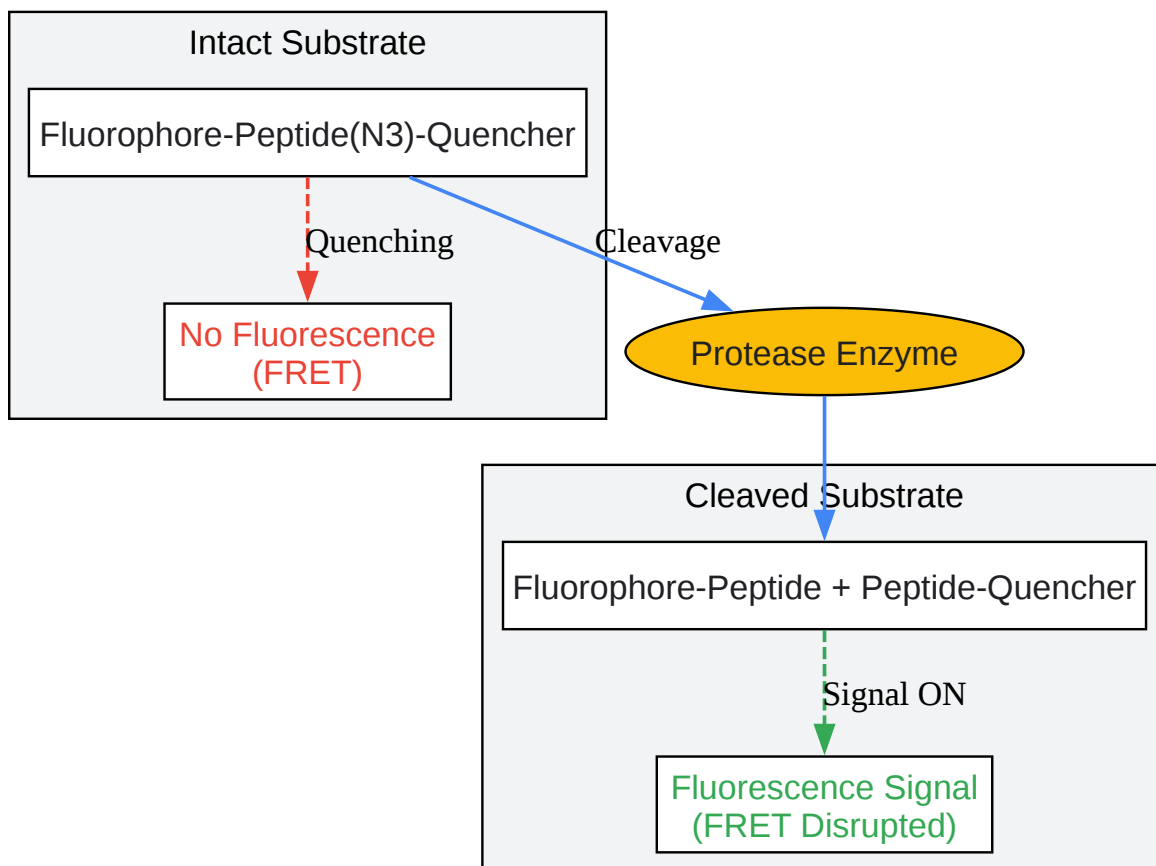


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Workflow for **Sulfo DBCO-UBQ-2** conjugation.

Application Example: FRET-Based Protease Assay

The diagram below illustrates a common application for a quencher-labeled molecule: a FRET-based assay to detect protease activity. An azide-modified peptide substrate is dual-labeled with a fluorophore and **Sulfo DBCO-UBQ-2**. In its intact state, the UBQ-2 quencher suppresses the fluorophore's signal. Upon cleavage by a specific protease, the fluorophore and quencher are separated, resulting in a detectable fluorescent signal.



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Logical diagram of a FRET-based protease assay.

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